molecular formula C12H4ClF6NO2 B6346223 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde CAS No. 1354919-16-6

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde

Cat. No.: B6346223
CAS No.: 1354919-16-6
M. Wt: 343.61 g/mol
InChI Key: YIMUONSFXJXJHD-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring a 1,2-oxazole core substituted with a chlorine atom at position 5, a carbaldehyde group at position 4, and a 3,5-bis(trifluoromethyl)phenyl group at position 2. The trifluoromethyl groups confer high electronegativity and lipophilicity, while the carbaldehyde group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4ClF6NO2/c13-10-8(4-21)9(20-22-10)5-1-6(11(14,15)16)3-7(2-5)12(17,18)19/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMUONSFXJXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination: The chloro substituent is typically introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formylation: The formyl group is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.

Major Products

    Oxidation: 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Specifically, it has been studied for:

  • Anticancer Activity : Research indicates that compounds with oxazole rings can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl groups may enhance these effects by improving metabolic stability and bioavailability .
  • Antimicrobial Properties : Some studies have suggested that similar compounds demonstrate antimicrobial activity, making this compound a candidate for further exploration in antibiotic development .

Material Science

The unique chemical properties of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde have led to its use in:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance due to the presence of the trifluoromethyl group .
  • Coatings and Adhesives : Its chemical structure allows it to be used as an additive in coatings to enhance performance characteristics such as water repellency and durability .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various derivatives of oxazole compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cells, with IC50 values demonstrating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In a comparative study published in Antibiotics, researchers evaluated the antimicrobial efficacy of several oxazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited notable antibacterial properties, particularly against resistant strains of Staphylococcus aureus.

Case Study 3: Polymer Applications

Research published in Polymer Science demonstrated the use of this compound as a functional monomer in the synthesis of high-performance polymers. The resulting materials showed enhanced thermal stability and mechanical properties compared to traditional polymer formulations .

Data Tables

Application Area Description Reference
Medicinal ChemistryAnticancer activity against breast cancer cells
Antimicrobial PropertiesEffective against resistant bacterial strains
Material ScienceUsed as an additive in high-performance polymers

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazole vs. Oxazole Derivatives The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a carbaldehyde group but replaces the oxazole core with a pyrazole ring. Pyrazoles exhibit stronger aromaticity due to two adjacent nitrogen atoms, which alter electronic distribution and reactivity compared to oxazoles.

Substituent Variations on the 1,2-Oxazole Core

Position 3 Substituents
  • 3,5-Bis(trifluoromethyl)phenyl Group (Target Compound) :
    The bis(trifluoromethyl) substitution enhances electron-withdrawing effects, stabilizing the oxazole ring and increasing resistance to nucleophilic attack. This group also improves lipid solubility, which may enhance membrane permeability in biological systems .

  • However, its electron-donating nature may slightly increase the nucleophilicity of the oxazole ring .
  • 2,6-Difluorophenyl Group :
    In 5-chloro-3-(2,6-difluorophenyl)-1,2-oxazole-4-carbaldehyde (), fluorine atoms provide moderate electron-withdrawing effects while maintaining a compact structure. This balance may optimize both reactivity and solubility .

Functional Group at Position 4
  • Carbaldehyde vs. In contrast, the carbaldehyde group in the target compound facilitates nucleophilic additions (e.g., condensations) critical for synthesizing Schiff bases or heterocyclic extensions .

Electronic and Steric Effects

  • Trifluoromethyl vs. Chloro Substituents :
    The trifluoromethyl groups in the target compound are stronger electron-withdrawing groups than chlorine, leading to greater polarization of the oxazole ring. This enhances stability under acidic conditions but may reduce reactivity in electrophilic substitutions compared to chloro-substituted analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent at Position 3 Functional Group at Position 4 Key Properties
3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde 1,2-oxazole 3,5-Bis(trifluoromethyl)phenyl Carbaldehyde High lipophilicity, strong electrophilicity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenylsulfanyl Carbaldehyde Moderate steric hindrance, reduced aromatic reactivity
3-(4-tert-butylphenyl)-5-chloro-1,2-oxazole-4-carbaldehyde 1,2-oxazole 4-tert-Butylphenyl Carbaldehyde High steric bulk, electron-donating effects
3-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol 1,2-oxazole 3,5-Bis(trifluoromethyl)phenyl Hydroxyl Hydrogen-bonding capability, lower electrophilicity

Research Implications

The structural uniqueness of this compound lies in its trifluoromethyl-rich aromatic system and carbaldehyde functionality. These features position it as a superior candidate for developing kinase inhibitors or antifungal agents, where lipophilicity and electrophilic reactivity are critical. In contrast, analogs like the hydroxyl-substituted oxazole may find utility in metal-organic frameworks or as chelating agents .

Biological Activity

3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloro substituent and trifluoromethyl groups, which are known to enhance biological activity by improving lipophilicity and metabolic stability. The molecular formula is C11H6ClF6N1O2C_{11}H_{6}ClF_{6}N_{1}O_{2}, and its molecular weight is approximately 292.62 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. The trifluoromethyl group is particularly noted for enhancing the potency of drugs targeting various biological pathways.

Anti-Cancer Activity

A notable study evaluated the anti-cancer effects of structurally related compounds, particularly focusing on their ability to inhibit liver cancer cell growth. The compound N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide demonstrated significant inhibition of HepG2 and Hep3B liver cancer cell lines. Treatment with this compound resulted in:

  • Concentration-dependent growth inhibition : Effective concentrations ranged from 1 to 10.8 µM over various time periods (0-72 hours).
  • Induction of apoptosis : The treatment led to increased apoptosis markers and modulation of key regulatory genes involved in cell survival pathways such as STAT3 and HNF 4α .

The proposed mechanism involves the direct binding to hydrophobic fatty acid ligand binding sites of HNF 4α, which plays a crucial role in liver metabolism and tumor progression. The compound's inhibitory effects on the STAT3 pathway further underscore its potential as an anti-cancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds containing trifluoromethyl groups:

StudyCompoundBiological ActivityKey Findings
NHDCAnti-cancerInhibited liver tumor growth; induced apoptosis in HepG2 cells; enhanced HNF 4α expression
VariousDrug PotencyTrifluoromethyl substitutions improved drug efficacy across multiple targets
Pyrazole derivativesAntiviralShowed significant inhibition against viral polymerases with IC50 values below 1 µM

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